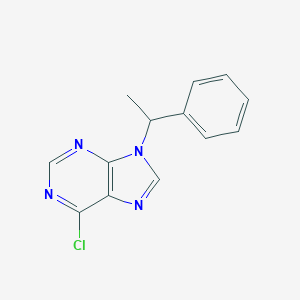

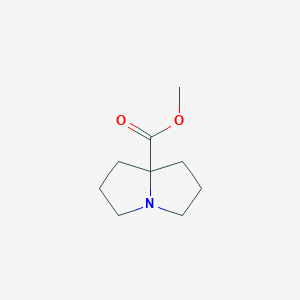

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The stereoselective synthesis of (7aS)-1-methylenehexahydro-1H-pyrrolizine, a closely related compound, involves cyclopropanation, protection group replacement, and cationic cyclopropylallyl isomerization, demonstrating the complex synthetic routes required for such compounds (Lysenko & Kulinkovich, 2005). Furthermore, polyhydroxylated pyrrolizidine alkaloids synthesis showcases the diversity of synthetic strategies applicable to this compound class (Brock et al., 2013).

Molecular Structure Analysis

The molecular structure of methyl hexahydro-1H-pyrrolizine-7a-carboxylate and its derivatives has been characterized by various analytical techniques, including NMR, FT-IR, MS, and HRMS, along with X-ray crystallography for definitive stereochemical determination. These analyses confirm the complex nature of the molecule and its derivatives, providing insights into its 3D structure and electronic properties (Nural et al., 2018).

Chemical Reactions and Properties

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical transformations, including acylations and reactions with lithium aluminum hydride, showcasing its reactivity and functional group compatibility. These transformations are crucial for modifying the molecule for specific applications or further synthetic modifications (Miyano et al., 1987).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with potential applications in organic synthesis and pharmaceutical research. It is related to pyrrolizine alkaloids, which are of interest due to their complex structures and biological activities.

Stereoselective Synthesis

A stereoselective synthesis approach for related pyrrolizine compounds involves cyclopropanation and cationic cyclopropylallyl isomerization, leading to high yields of products like heliotridane. This method underscores the synthetic utility of pyrrolizine derivatives in preparing enantiomerically pure compounds (Lysenko & Kulinkovich, 2005).

Antimicrobial Activity

A novel bicyclic compound similar to methyl hexahydro-1H-pyrrolizine-7a-carboxylate demonstrated antimicrobial activity against various bacterial strains, highlighting the potential of pyrrolizine derivatives in developing new antimicrobial agents (Nural et al., 2018).

NMR and Mass Spectral Characterization

The detailed characterization of spiro[pyrrolidine-2,3′-oxindoles], which share structural motifs with methyl hexahydro-1H-pyrrolizine-7a-carboxylate, provides insights into their chemical properties and potential applications in medicinal chemistry (Laihia et al., 2006).

Anti-inflammatory Activity

Pyrrolizine derivatives have been evaluated for their anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in treating inflammation and pain. This suggests that methyl hexahydro-1H-pyrrolizine-7a-carboxylate and related structures could be of interest in the development of new anti-inflammatory drugs (Gouda et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

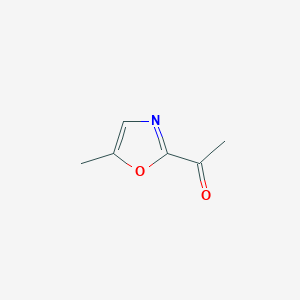

IUPAC Name |

methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZKVVLPFLBBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCN1CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327863 |

Source

|

| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |

CAS RN |

117375-15-2 |

Source

|

| Record name | Methyl hexahydro-1H-pyrrolizine-7a-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

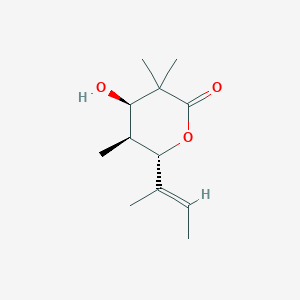

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)